molecular formula C16H16N2O7S B2541962 Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-11-5

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2541962
CAS No.: 477491-11-5
M. Wt: 380.37
InChI Key: ZCLZGOYLKVOJSX-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16N2O7S and its molecular weight is 380.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a compound that has garnered attention in scientific research for its potential applications in various fields, such as organic chemistry and pharmacology. Although direct studies on this specific compound are limited, research on related compounds provides valuable insights into the potential applications and importance of such chemicals in scientific research.

  • Synthesis of Related Compounds : A study by Hosokami et al. (1992) focused on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. This research highlights the methodological advancements in synthesizing complex organic compounds with potential therapeutic applications (Hosokami et al., 1992).

  • Chemical Properties and Complex Formation : Chekanova et al. (2014) investigated the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. Their study also explored the complexes of Cu(II), Co(II), and Ni(II) with one of the ligands, providing a foundation for understanding the chemical behavior and potential applications of similar compounds (Chekanova et al., 2014).

  • Novel Syntheses Approaches : Research by Coustard (2001) on the synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, presents innovative synthetic routes that could be applicable to the synthesis and functionalization of this compound derivatives. This research signifies the importance of developing new synthetic strategies for complex organic molecules (Coustard, 2001).

  • Application in Molecular Electronic Devices : A study by Chen et al. (1999) on a molecule containing a nitroamine redox center highlights the application of nitro-substituted compounds in molecular electronic devices. Although not directly related to this compound, it underscores the potential utility of nitro-substituted thiophenes in developing electronic components (Chen et al., 1999).

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZGOYLKVOJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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